pd 151746

Description

Properties

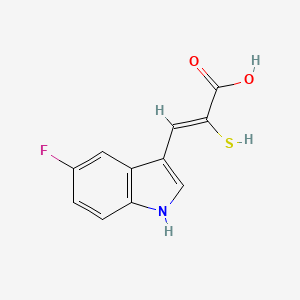

IUPAC Name |

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQHECFXSVZGN-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PD 151746: A Selective, Non-Peptidic Inhibitor of µ-Calpain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 151746 is a potent, cell-permeable, and highly selective non-peptidic inhibitor of µ-calpain (calpain-1). It exhibits a significantly lower affinity for m-calpain (calpain-2), making it a valuable tool for investigating the specific roles of µ-calpain in various cellular processes and disease models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory selectivity, and detailed protocols for its application in experimental settings. The information presented herein is intended to guide researchers in the effective use of this inhibitor for studies in fields such as neurobiology, cardiovascular research, and cancer biology.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a multitude of physiological processes, including cell motility, signal transduction, and apoptosis. The two major ubiquitous isoforms, µ-calpain and m-calpain, are distinguished by their differing requirements for calcium activation. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemic injury, and cancer.

The development of selective calpain inhibitors is critical for elucidating the distinct functions of each isoform and for exploring their therapeutic potential. This compound has emerged as a key pharmacological tool due to its marked selectivity for µ-calpain. This guide summarizes the current knowledge on this compound and provides detailed methodologies for its use.

Mechanism of Action

This compound acts as a selective inhibitor of µ-calpain by targeting its calcium-binding domains.[1][2] Unlike many other calpain inhibitors that interact with the active site, this compound's unique mechanism of action is believed to involve interference with the calcium-induced conformational changes necessary for calpain activation. This interaction prevents the enzyme from achieving its catalytically active state.

Caption: Mechanism of µ-calpain activation by calcium and inhibition by this compound.

Quantitative Data

The selectivity of this compound for µ-calpain over m-calpain is a key feature that distinguishes it from other calpain inhibitors. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Table 1: Inhibitory Potency of this compound | |

| Target | Ki (µM) |

| µ-Calpain (Calpain-1) | 0.26[3][4] |

| m-Calpain (Calpain-2) | 5.33[3][4] |

| Table 2: Selectivity Profile of this compound | |

| Parameter | Value |

| Selectivity (m-calpain Ki / µ-calpain Ki) | ~20-fold[3][4] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound in various experimental settings.

In Vitro Fluorometric Calpain Activity Assay

This assay measures the activity of purified calpain enzymes by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified µ-calpain or m-calpain

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [SLLVY-AMC] or Ac-Leu-Leu-Tyr-CO-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT

-

Activation Buffer: Assay Buffer supplemented with 10 mM CaCl₂

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm for AMC)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add purified calpain enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate and Activation Buffer.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro fluorometric calpain inhibition assay.

Western Blot Analysis of Calpain-Mediated Substrate Cleavage

This method assesses calpain activity in cell lysates by detecting the cleavage of a known calpain substrate, such as α-spectrin or α-fodrin.

Materials:

-

Cell culture model of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the calpain substrate (e.g., anti-α-spectrin)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired stimulus to induce calpain activation in the presence or absence of this compound (a typical concentration is 20 µM).[5]

-

Harvest cells and prepare cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities of the full-length substrate and its cleavage products to determine the extent of calpain activity and its inhibition by this compound.

Casein Zymography

Casein zymography is a technique used to detect calpain activity in complex protein mixtures, such as cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Non-denaturing polyacrylamide gels containing 0.2% casein

-

Electrophoresis running buffer (Tris-glycine)

-

Incubation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 10 mM 2-mercaptoethanol

-

Staining solution: Coomassie Brilliant Blue R-250

-

Destaining solution: 40% methanol, 10% acetic acid

Procedure:

-

Prepare cell or tissue lysates in a non-reducing, non-denaturing buffer.

-

Load equal amounts of protein onto the casein-containing polyacrylamide gel.

-

Perform electrophoresis at a low temperature to separate the proteins based on their native charge and size.

-

After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS.

-

Incubate the gel in the incubation buffer overnight at 37°C to allow for calpain-mediated casein degradation.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel. Zones of calpain activity will appear as clear bands against a blue background.

Applications in Research

This compound has been utilized in a variety of research contexts to investigate the role of µ-calpain.

-

Neuroprotection: Studies have shown that this compound can protect neurons from excitotoxicity and apoptosis, suggesting a role for µ-calpain in neuronal cell death pathways.

-

Cardiovascular Disease: The inhibitor has been used to explore the involvement of µ-calpain in myocardial ischemia-reperfusion injury and cardiac hypertrophy.

-

Cancer Research: this compound has been employed to study the role of µ-calpain in cancer cell migration, invasion, and apoptosis. For example, it has been shown to reduce cytotoxicity induced by oxidized low-density lipoprotein in HMEC-1 cells.[5]

Conclusion

This compound is a powerful and selective tool for the study of µ-calpain. Its well-defined mechanism of action and high selectivity make it superior to many less specific calpain inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations into the multifaceted roles of µ-calpain in health and disease. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible results.

References

- 1. Calpain Zymography: General Methodology and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calpain-Cleavage of α-Synuclein: Connecting Proteolytic Processing to Disease-Linked Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein zymography: a method to study mu-calpain, m-calpain, and their inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. cibtech.org [cibtech.org]

The Role of PD 151746 in Apoptosis and Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 151746 is a potent, cell-permeable, and selective non-peptidic inhibitor of calpains, a family of calcium-dependent cysteine proteases. With Ki values of 0.3 µM for µ-calpain (calpain 1) and 5 µM for m-calpain (calpain 2), this small molecule has become an invaluable tool for elucidating the intricate roles of calpains in various cellular processes, most notably apoptosis and regulated cell death.[1][2] This technical guide provides an in-depth overview of the core functions of this compound in modulating apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Calpain Inhibition

Calpains are key mediators in a variety of cellular functions, and their dysregulation is implicated in numerous pathological conditions. In the context of cell death, calpains can be activated by elevated intracellular calcium levels, a common event in apoptotic signaling. Once activated, calpains cleave a wide range of substrates, leading to the dismantling of the cell and the activation of downstream apoptotic effectors. This compound exerts its effects by directly binding to the active site of calpains, thereby preventing the proteolytic cleavage of their substrates.

This compound in Modulating Apoptotic Pathways

The role of this compound in apoptosis is context-dependent, exhibiting both anti-apoptotic and, in some instances, pro-apoptotic effects depending on the cell type and the nature of the apoptotic stimulus.

Anti-Apoptotic Effects

In several experimental models, this compound has demonstrated a protective role against apoptosis. A notable example is in neuronal cells. In a study using rat cerebellar granule neurons undergoing apoptosis induced by serum and potassium withdrawal, pretreatment with 40 µM this compound significantly decreased the number of condensed, apoptotic nuclei.[1] This neuroprotective effect is attributed to the inhibition of calpain-mediated degradation of essential cellular structures and signaling proteins.

Another critical anti-apoptotic mechanism of this compound involves its intervention in the mitochondrial pathway of apoptosis. Specifically, this compound has been shown to inhibit the calpain-mediated cleavage of Bid, a pro-apoptotic member of the Bcl-2 family.[3] Truncated Bid (tBid) translocates to the mitochondria, where it promotes the release of cytochrome c, a key event in the activation of the caspase cascade. By preventing Bid cleavage, this compound effectively blocks this crucial step in the intrinsic apoptotic pathway.

Pro-Apoptotic Effects

Conversely, in certain cancer cell lines, the inhibition of calpain activity by specific inhibitors has been associated with the induction of apoptosis. This seemingly paradoxical effect is thought to be linked to the disruption of cellular processes that are dependent on calpain activity for survival. For instance, some cancer cells exhibit an inverse correlation between m-calpain expression and susceptibility to apoptosis induced by calpain inhibitors.[2] Leukemia cell lines with undetectable m-calpain were more sensitive to the apoptotic effects of calpain inhibition, which was accompanied by caspase-3 activation and G2/M cell cycle arrest.[2]

Quantitative Data on this compound in Apoptosis

The following table summarizes quantitative data from studies investigating the effects of this compound on apoptosis and cell viability.

| Cell Line | Apoptotic Stimulus | This compound Concentration | Incubation Time | Key Findings | Reference |

| Rat Cerebellar Granule Neurons | Serum/Potassium Withdrawal | 40 µM | Pretreatment | Significantly decreased the percentage of fragmented nuclei. | [1] |

| Human Melanoma Cells (224) | Cisplatin (20 µM) | Not specified (used as a tool) | Co-treatment | Inhibited cisplatin-induced cleavage of Bid. | [3] |

| PC-3 (Prostate Cancer) | Novel aldehyde calpain inhibitors | N/A (Comparative study) | N/A | High m-calpain expression; apoptosis not detected with calpain inhibitors. | [2] |

| HeLa (Cervical Cancer) | Novel aldehyde calpain inhibitors | N/A (Comparative study) | N/A | Moderate apoptosis observed with calpain inhibitors. | [2] |

| Jurkat (T-cell Leukemia) | Novel aldehyde calpain inhibitors | N/A (Comparative study) | N/A | Undetectable m-calpain; highly susceptible to apoptosis induced by calpain inhibitors. | [2] |

| Daudi (Burkitt's Lymphoma) | Novel aldehyde calpain inhibitors | N/A (Comparative study) | N/A | Undetectable m-calpain; highly susceptible to apoptosis induced by calpain inhibitors. | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of PD 151746: A Technical Guide to a Selective Calpain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 151746 is a cell-permeable, non-peptidic α-mercaptoacrylic acid derivative that has garnered interest for its neuroprotective properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and therapeutic potential of this compound. It is established that the primary mechanism of action for this compound is the selective inhibition of µ-calpain (calpain-1), a calcium-activated neutral protease implicated in the pathophysiology of various neurodegenerative conditions. By inhibiting calpain, this compound mitigates the downstream cascade of neuronal injury, including the degradation of crucial cytoskeletal proteins and the activation of apoptotic pathways. This document summarizes the quantitative data from key in vitro studies, details the experimental protocols for assessing its neuroprotective efficacy, and visualizes the associated signaling pathways.

Core Mechanism of Action: Selective Calpain Inhibition

This compound is a potent and selective inhibitor of calpain, with a notable preference for µ-calpain (calpain-1) over m-calpain (calpain-2)[1]. Calpains are a family of calcium-dependent cysteine proteases that, when overactivated by sustained increases in intracellular calcium, contribute to neuronal damage and death in a variety of neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease[2][3].

The inhibitory action of this compound is directed towards the calcium-binding sites of calpain, rather than the active site of the enzyme[1][4]. This non-active site inhibition is a distinguishing feature of this class of compounds. The proposed mechanism involves the unmodified sulfhydryl and carboxylic acid groups of the α-mercaptoacrylic acid structure chelating calcium ions associated with calpain's calcium-binding domains, thereby preventing the conformational changes necessary for its activation[1].

Key Inhibitory Properties:

| Compound | Target | Ki (µM) | Selectivity | Reference |

| This compound | µ-calpain (calpain-1) | 0.26 ± 0.03 | ~20-fold over m-calpain | [1] |

| m-calpain (calpain-2) | 5.33 ± 0.77 | [1] | ||

| PD 150606 (analog) | µ-calpain (calpain-1) | 0.21 | ~1.8-fold over m-calpain | [2] |

| m-calpain (calpain-2) | 0.37 | [2] |

Signaling Pathways in Calpain-Mediated Neurodegeneration and this compound Intervention

Under pathological conditions such as excitotoxicity or ischemia, excessive influx of Ca²⁺ leads to the overactivation of calpain. Activated calpain then cleaves a multitude of cellular substrates, leading to synaptic dysfunction, cytoskeletal breakdown, and eventual cell death through both necrotic and apoptotic pathways. This compound intervenes at a critical early stage by preventing calpain activation.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its analog PD 150606 has been demonstrated in several in vitro models of neuronal injury.

Table 1: Neuroprotection in Hypoxia/Hypoglycemia Model

| Treatment | Concentration (µM) | Outcome Measure | % Protection | Reference |

| PD 150606 | 10 | LDH Release | Significant inhibition | [1] |

| PD 150606 | 10 | α-Spectrin Breakdown | Attenuated | [1] |

| PD 145305 (inactive analog) | up to 50 | LDH Release | Ineffective | [1] |

| Assay: Fetal rat cerebrocortical cultures subjected to hypoxia/hypoglycemia. |

Table 2: Neuroprotection in Excitotoxicity Models

| Treatment | Concentration (µM) | Model | Outcome Measure | % Protection | Reference |

| PD 150606 | 100 | AMPA-induced excitotoxicity in cerebellar Purkinje cells | Morphological assessment of cell injury | ~80-90% of cells protected | [1] |

| PD 150606 | 20 | Glutamate-induced excitotoxicity in cerebellar granule cells | Cell Viability | Partial protection | [5] |

| PD 150606 | 40 | Serum/potassium withdrawal-induced apoptosis in cerebellar granule cells | Apoptosis | Prevention of apoptosis | [6] |

| PD 150606 | N/A | Kainate-induced motor neuron death | Cell Death | Dose-dependent inhibition | [3] |

Detailed Experimental Protocols

Assessment of Neuroprotection in Hypoxia/Hypoglycemia-Induced Injury in Cortical Neurons

This protocol is adapted from Wang et al. (1996)[1].

Objective: To evaluate the ability of this compound to protect primary cortical neurons from cell death induced by oxygen and glucose deprivation.

Experimental Workflow:

Materials:

-

Primary cerebrocortical neurons from fetal rats

-

Neurobasal medium supplemented with B27

-

This compound

-

Vehicle (e.g., DMSO)

-

Glucose-free medium

-

Anaerobic chamber (95% N₂, 5% CO₂)

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (lysis buffer, antibodies against α-spectrin)

Procedure:

-

Cell Culture: Plate fetal rat cerebrocortical neurons on poly-L-lysine-coated plates and culture for 7-10 days in Neurobasal medium with B27 supplement.

-

Pre-treatment: Add this compound at desired concentrations (e.g., 1-100 µM) or vehicle to the culture medium 60 minutes prior to inducing injury.

-

Induction of Hypoxia/Hypoglycemia: Replace the medium with glucose-free medium (containing the respective inhibitor or vehicle) and place the cultures in an anaerobic chamber for a defined period (e.g., 30-60 minutes).

-

Recovery: Return the plates to a normoxic incubator with normal serum-free medium containing the inhibitor or vehicle and incubate for 24 hours.

-

Assessment of Neuroprotection:

-

LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

-

Western Blot for α-Spectrin Cleavage: Lyse the cells and perform Western blot analysis using an antibody that recognizes both intact α-spectrin and its calpain-specific breakdown products (SBDPs) at ~150/145 kDa. A reduction in the ratio of SBDPs to intact spectrin indicates calpain inhibition.

-

Assessment of Neuroprotection in AMPA-Induced Excitotoxicity in Cerebellar Slices

This protocol is adapted from Wang et al. (1996)[1].

Objective: To determine if this compound can protect Purkinje neurons from excitotoxic death induced by the glutamate receptor agonist AMPA.

Experimental Workflow:

Materials:

-

Postnatal day 8-10 Sprague-Dawley rats

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)

-

This compound

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)

-

Reagents for histological processing (formalin, paraffin, hematoxylin, eosin)

-

Microscope

Procedure:

-

Slice Preparation: Acutely prepare 300-400 µm thick cerebellar slices from postnatal rats and maintain them in an oxygenated aCSF bath.

-

Pre-incubation: Pre-treat the slices with this compound (e.g., 100 µM) or vehicle in aCSF for 60 minutes.

-

Excitotoxic Insult: Expose the slices to aCSF containing 30 µM AMPA for 30 minutes in the continued presence of the inhibitor or vehicle.

-

Recovery: Transfer the slices to fresh, oxygenated aCSF containing the inhibitor or vehicle and allow them to recover for 90 minutes.

-

Histological Analysis: Fix the slices in formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E).

-

Quantification of Neuronal Death: Under a light microscope, identify and count damaged Purkinje cells based on morphological criteria such as cytoplasmic darkening, microvacuolation, and nuclear pyknosis. Calculate the percentage of protected neurons compared to the AMPA-only treated group.

In Vivo Potential and Future Directions

While the in vitro data for this compound and its analogs are promising, there is a need for more extensive in vivo studies to validate their therapeutic potential. A study using the calpain inhibitor BDA-410, administered orally, has shown efficacy in a mouse model of Machado-Joseph disease by reducing the cleavage of mutant ataxin-3, preventing neuronal degeneration, and improving motor deficits[7]. Another study demonstrated that intracerebroventricular administration of PD 150606 inhibited CA1 layer shrinkage after common carotid ligation in a rat model of ischemia[5]. These findings suggest that calpain inhibitors, including those of the α-mercaptoacrylic acid class, can be effective in vivo.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the brain penetrance, bioavailability, and optimal dosing regimens for this compound in relevant animal models.

-

Efficacy in Chronic Neurodegenerative Models: Evaluating the long-term therapeutic effects of this compound in animal models of diseases like Parkinson's and Alzheimer's.

-

Safety and Toxicity Profiles: Establishing the safety and potential off-target effects of chronic administration of this compound.

Conclusion

This compound is a selective, cell-permeable inhibitor of µ-calpain with demonstrated neuroprotective effects in various in vitro models of neuronal injury. Its mechanism of action, targeting the calcium-binding domains of calpain, offers a specific approach to mitigating the downstream consequences of pathological calcium influx in neurodegenerative conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for a range of neurological disorders. Further in vivo validation is a critical next step in translating these promising preclinical findings into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. An alpha-mercaptoacrylic acid derivative (PD150606) inhibits selective motor neuron death via inhibition of kainate-induced Ca2+ influx and not via calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate-induced neuronal death is not a programmed cell death in cerebellar culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ischemia-induced increase in long-term potentiation is warded off by specific calpain inhibitor PD150606 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Calpain-1 Inhibitor PD 151746: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of PD 151746 for the Elucidation of Calpain-1 Function.

This guide provides a comprehensive overview of the selective, cell-permeable, non-peptidic calpain inhibitor, this compound. It is designed to equip researchers with the necessary technical information to effectively utilize this tool in studying the multifaceted roles of calpain-1 in cellular physiology and pathology. The following sections detail the inhibitor's mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of µ-calpain (calpain-1), a calcium-dependent cysteine protease.[1][2] Unlike many other calpain inhibitors, this compound is a non-peptidic molecule, which enhances its cell permeability and in vivo stability.[3] Its mechanism of action involves targeting the calcium-binding sites of calpain, thereby preventing its activation.[3] This selectivity and cell permeability make this compound an invaluable tool for investigating the specific functions of calpain-1 in various biological processes, including cell signaling, apoptosis, and neurodegeneration.[2]

Quantitative Data

The inhibitory activity of this compound against calpain-1 (µ-calpain) and its selectivity over calpain-2 (m-calpain) have been quantitatively determined through kinetic studies. The key parameters are summarized in the table below.

| Parameter | Calpain-1 (µ-calpain) | Calpain-2 (m-calpain) | Selectivity (Calpain-2 Ki / Calpain-1 Ki) | Reference(s) |

| Ki (Inhibition Constant) | 0.26 ± 0.03 µM | 5.33 ± 0.77 µM | ~20-fold | [1][2] |

| IC50 | 260 nM | 5.33 µM | ~20-fold | [4] |

Signaling Pathways and Experimental Workflows

Calpain-1 Signaling Pathway

Calpain-1 is implicated in a variety of signaling cascades. A key pathway involves its cleavage of PH domain and leucine-rich repeat protein phosphatase 1 (PHLPP1). This action inhibits the phosphatase activity of PHLPP1, leading to the sustained phosphorylation and activation of the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). This pathway is crucial in processes such as cell survival and neuroprotection.

Experimental Workflow

A typical experimental workflow to investigate the role of calpain-1 using this compound involves cell or tissue treatment, followed by assays to measure calpain activity and the cleavage of its downstream substrates.

Experimental Protocols

In Vitro Calpain Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and can be used to measure calpain activity in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Calpain activity assay kit (e.g., Abcam ab65308 or similar) containing:

-

Extraction Buffer

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain-1 (Positive Control)

-

Calpain Inhibitor (Negative Control)

-

-

Phosphate-buffered saline (PBS), ice-cold

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat cells with the experimental stimulus (e.g., a calcium ionophore) with or without pre-incubation with this compound (a typical starting concentration is 10-20 µM) for the desired time. Include a vehicle-treated control group.

-

Sample Preparation:

-

Harvest 1-2 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with gentle mixing.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and keep it on ice.

-

Determine the protein concentration of the lysate using a BCA or similar protein assay.

-

-

Assay Reaction:

-

Dilute the cell lysates to a final protein concentration of 50-200 µg in 85 µL of Extraction Buffer in a 96-well plate.

-

Prepare a positive control by adding 1-2 µL of Active Calpain-1 to 85 µL of Extraction Buffer.

-

Prepare a negative control using lysate from untreated cells or by adding 1 µL of the kit's Calpain Inhibitor to the treated cell lysate.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well to start the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Western Blot for α-Fodrin Cleavage

This protocol describes the detection of α-fodrin cleavage, a common substrate of calpain-1, as an indicator of calpain activity.

Materials:

-

Treated cell lysates (prepared as in 4.1)

-

This compound

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-α-fodrin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-α-fodrin antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for full-length α-fodrin (~240 kDa) and its calpain-specific cleavage product (~150 kDa). A decrease in the full-length protein and an increase in the cleavage product indicate calpain activity.

In Vivo Studies

This compound can be utilized in animal models to investigate the role of calpain-1 in various diseases, particularly neurodegenerative disorders.

Animal Models:

-

MPTP-induced Parkinson's Disease Model (Mouse): This model is commonly used to study the neurodegeneration of dopaminergic neurons.

-

6-OHDA-induced Parkinson's Disease Model (Rat/Mouse): Another widely used toxin-based model of Parkinson's disease.

-

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Models: Calpain activation is a key event in the secondary injury cascade in these models.

Administration and Dosing:

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound.

-

Dosage: The optimal dose will vary depending on the animal model and the specific experimental question. A starting point for dose-response studies in mice could be in the range of 1-10 mg/kg. It is crucial to perform pilot studies to determine the optimal dose and treatment regimen for a specific model.

Outcome Measures:

-

Behavioral Tests: Assess motor function (e.g., rotarod test, open field test) and cognitive function (e.g., Morris water maze).

-

Histology and Immunohistochemistry: Examine brain sections for neuronal loss (e.g., TH-positive neurons in the substantia nigra for Parkinson's models) and markers of apoptosis.

-

Biochemical Assays: Measure calpain activity and substrate cleavage in brain tissue homogenates.

Conclusion

This compound is a powerful and selective tool for the investigation of calpain-1 function. Its cell permeability and non-peptidic nature make it suitable for a wide range of in vitro and in vivo applications. By employing the quantitative data, signaling pathway information, and detailed experimental protocols provided in this guide, researchers can effectively design and execute experiments to further elucidate the critical roles of calpain-1 in health and disease, paving the way for potential therapeutic interventions.

References

PD 151746: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 151746 is a potent, cell-permeable, and selective non-peptidic inhibitor of calpain, a family of calcium-dependent cysteine proteases. This document provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound. It includes detailed summaries of its inhibitory profile, experimental methodologies for its characterization, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Discovery and Background

This compound belongs to a class of α-mercaptoacrylic acid derivatives developed as selective, nonpeptide, and cell-permeable calpain inhibitors. The foundational research, published in 1996, aimed to identify neuroprotective agents by targeting calpain, a key mediator of neuronal damage in various pathological conditions.[1] Calpains, particularly µ-calpain (calpain-1) and m-calpain (calpain-2), are implicated in the breakdown of essential cytoskeletal and regulatory proteins following an uncontrolled influx of calcium, a common event in neurodegenerative diseases and ischemic events.[2][3] The discovery of this compound and its congeners provided valuable tools to probe the physiological and pathological roles of calpains and offered a promising scaffold for the development of therapeutic agents.

Chemical Properties

This compound is a synthetic organic compound with the following key chemical identifiers and properties.

| Property | Value |

| Chemical Name | 3-(5-Fluoro-1H-indol-3-yl)-2-mercapto-2-propenoic acid |

| Alternate Names | PD-151746, 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid |

| CAS Number | 179461-52-0 |

| Molecular Formula | C₁₁H₈FNO₂S |

| Molecular Weight | 237.25 g/mol |

| Appearance | Solid, orange powder |

| Solubility | Soluble in DMSO to 100 mM |

| Storage | Store at -20°C, protected from light and moisture |

Biological Activity and Selectivity

This compound is a highly selective inhibitor of calpain, with a notable preference for µ-calpain (calpain-1) over m-calpain (calpain-2). Its inhibitory activity has been quantified through determination of its inhibition constant (Kᵢ).

| Target Enzyme | Kᵢ (µM) | Selectivity |

| µ-Calpain (Calpain-1) | 0.26 - 0.3 | ~20-fold vs. m-Calpain |

| m-Calpain (Calpain-2) | 5.0 - 5.33 | |

| Cathepsin B | >200 | > 660-fold vs. µ-Calpain |

| Papain | >500 | > 1600-fold vs. µ-Calpain |

| Trypsin | >500 | > 1600-fold vs. µ-Calpain |

| Thermolysin | >500 | > 1600-fold vs. µ-Calpain |

Data compiled from multiple sources.[4]

The mechanism of inhibition is believed to involve interaction with the calcium-binding domains of calpain, rather than the active site cysteine residue, which contributes to its high selectivity over other cysteine proteases.[5]

Experimental Protocols

This section outlines the general experimental methodologies used to characterize the inhibitory activity of this compound.

Calpain Inhibition Assay (In Vitro)

This protocol describes a fluorometric assay to determine the inhibitory potency (Kᵢ) of this compound against purified calpain isoforms.

Materials:

-

Purified µ-calpain and m-calpain

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM DTT, 1 mM EDTA

-

Calcium Chloride (CaCl₂) solution

-

This compound stock solution in DMSO

-

96-well microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer and the desired concentration of purified calpain.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at regular intervals.

-

Calculate the rate of substrate cleavage from the linear phase of the reaction.

-

Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Calpain Activity in Cell Lysates (Spectrin Breakdown Assay)

This Western blot-based assay assesses the ability of this compound to inhibit endogenous calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, α-spectrin.

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

Cell culture medium and reagents

-

Calpain-inducing agent (e.g., calcium ionophore, glutamate)

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against α-spectrin (detects both full-length and breakdown products)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce calpain activation by treating the cells with a stimulating agent.

-

After the desired incubation time, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using an antibody against α-spectrin.

-

Visualize the bands corresponding to full-length α-spectrin (~240 kDa) and its calpain-specific breakdown products (~150 kDa and ~145 kDa).[3][6]

-

Quantify the band intensities to determine the extent of spectrin cleavage and the inhibitory effect of this compound.

Assessment of Apoptosis (Caspase-3 Activation Assay)

This protocol uses Western blotting to evaluate the protective effect of this compound against apoptosis by measuring the activation of caspase-3, a key executioner caspase.

Materials:

-

Cell line of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound

-

Lysis Buffer

-

Primary antibody against Caspase-3 (detects both pro-caspase-3 and cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Plate and culture cells as described previously.

-

Pre-treat cells with this compound or vehicle.

-

Induce apoptosis with an appropriate stimulus.

-

Lyse the cells and perform Western blotting.

-

Probe the membrane with an antibody that recognizes both the inactive pro-caspase-3 (~35 kDa) and the active, cleaved p17 fragment.[7][8]

-

Analyze the blot for a decrease in pro-caspase-3 and an increase in the cleaved p17 fragment as indicators of apoptosis, and assess the effect of this compound on this process.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of calpain, which in turn modulates downstream signaling pathways involved in cell death and survival.

Inhibition of Calpain-Mediated Apoptosis

Calpain activation is a critical event in the apoptotic cascade, acting upstream of or in parallel with caspases. This compound can prevent apoptosis by inhibiting calpain-mediated cleavage of several key proteins.

Caption: this compound inhibits calpain-mediated apoptosis.

Neuroprotective Signaling Cascade

The neuroprotective effects of this compound are attributed to its ability to prevent the degradation of crucial neuronal proteins and inhibit downstream apoptotic pathways that are activated in response to excitotoxicity and ischemic injury.

Caption: Neuroprotective mechanism of this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of calpain that has been instrumental in elucidating the roles of this protease in various physiological and pathological processes. Its cell permeability and selectivity for µ-calpain make it a valuable research tool for studying the downstream consequences of calpain activation, particularly in the context of neurodegeneration and apoptosis. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies or as a lead compound for the design of novel calpain inhibitors with therapeutic potential.

References

- 1. Implication of calpain in neuronal apoptosis. A possible regulation of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]

PD 151746: An In-Depth Technical Guide to its In Vitro Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 151746 is a potent, cell-permeable, and non-peptidic inhibitor of calpains, a family of calcium-dependent cysteine proteases. It exhibits significant selectivity for μ-calpain (calpain-1) over m-calpain (calpain-2), making it a valuable tool for investigating the specific roles of these isoforms in various cellular processes. This technical guide provides a comprehensive overview of the in vitro studies and applications of this compound, with a focus on its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the calcium-binding domains of calpain, a mechanism distinct from many other calpain inhibitors that target the active site. This interaction prevents the calcium-induced conformational changes necessary for calpain activation. Its selectivity for calpain-1 over calpain-2 is attributed to differences in the calcium-binding domains between the two isoforms.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against calpain-1 and calpain-2 has been quantified in multiple studies. The following table summarizes the reported inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | Calpain-1 (μ-calpain) | Calpain-2 (m-calpain) | Selectivity (Calpain-2/Calpain-1) | Reference |

| Ki | 0.26 ± 0.03 µM | 5.33 ± 0.77 µM | ~20-fold | [1] |

| Ki | 0.3 µM | 5 µM | ~17-fold | [2] |

| IC50 | 0.26 ± 0.03 µM | 5.33 ± 0.77 µM | ~20-fold |

In Vitro Applications and Experimental Protocols

This compound has been utilized in a variety of in vitro studies to elucidate the role of calpain in cellular functions and pathologies. Below are detailed protocols for key applications.

Calpain Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on calpain activity.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add increasing concentrations of this compound to the assay buffer.

-

Add the calpain enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Apoptosis

This compound has been shown to prevent apoptosis in various cell types. This protocol details a method to assess its anti-apoptotic effects in neutrophils treated with cycloheximide.

Cell Culture and Treatment:

-

Isolate human neutrophils from fresh peripheral blood.

-

Culture the neutrophils in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

-

Induce apoptosis by adding cycloheximide (e.g., 10 µg/mL).

-

Incubate the cells for 18-24 hours.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining and Flow Cytometry):

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Neuroprotection Studies

This protocol outlines an in vitro assay to evaluate the neuroprotective effects of this compound in primary cortical neurons against glutamate-induced excitotoxicity.

Primary Neuron Culture:

-

Isolate cortical neurons from embryonic day 18 rat or mouse brains.

-

Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and L-glutamine.

-

Maintain the cultures for 7-10 days to allow for maturation.

Neurotoxicity and Treatment:

-

Pre-treat the mature neuronal cultures with different concentrations of this compound (e.g., 1-20 µM) for 2 hours.

-

Induce excitotoxicity by exposing the neurons to glutamate (e.g., 100 µM) for 24 hours.

Assessment of Neuronal Viability (MTT Assay):

-

Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assays

This protocol describes the use of this compound to mitigate oxidized low-density lipoprotein (oxLDL)-induced cytotoxicity in human microvascular endothelial cells (HMEC-1).

Cell Culture and Treatment:

-

Culture HMEC-1 cells in MCDB 131 medium supplemented with 10% fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor.

-

Treat the cells with oxLDL (e.g., 200 µg/mL) in the presence or absence of this compound (e.g., 20 µM) for 24 hours.

Western Blot Analysis of α-Fodrin Cleavage:

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against α-fodrin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities of intact α-fodrin (240 kDa) and its calpain-specific cleavage product (145/150 kDa). A decrease in the ratio of the cleavage product to the intact protein indicates inhibition of calpain activity.

Signaling Pathways and Visualizations

This compound, by inhibiting calpain, can modulate several critical signaling pathways involved in cell survival and death.

Calpain-Mediated Apoptosis

Calpain activation is an early event in many apoptotic pathways. It can act both upstream and in parallel to caspases, the primary executioners of apoptosis. Activated calpain can cleave various cellular substrates, leading to the breakdown of cellular architecture and contributing to cell death.

References

Understanding the Selectivity of PD 151746 for µ-Calpain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitor PD 151746, focusing on its selectivity for µ-calpain (calpain-1). Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, with the most ubiquitous isoforms being µ-calpain and m-calpain (calpain-2). These enzymes play critical roles in signal transduction, cytoskeletal remodeling, and cell proliferation, and their dysregulation is implicated in various pathologies, including neurodegenerative diseases and cardiovascular disorders.[1][2][3] The development of isoform-specific inhibitors is crucial for dissecting the individual roles of calpains and for therapeutic intervention. This compound is a cell-permeable, non-peptidic compound that has been identified as a highly selective inhibitor of µ-calpain.[4]

Quantitative Analysis of Inhibitor Selectivity

The inhibitory potency and selectivity of this compound have been quantified through the determination of its inhibition constant (Kᵢ) against various proteases. The data clearly demonstrates a significant preference for µ-calpain over its closely related isoform, m-calpain, and other cysteine proteases.

| Target Protease | Inhibition Constant (Kᵢ) | Fold Selectivity (vs. µ-calpain) | Reference |

| µ-Calpain (Calpain-1) | 0.26 µM (260 nM) | 1x | [4][5][6] |

| m-Calpain (Calpain-2) | 5.33 µM | ~20x | [4][5][6] |

| Cathepsin B | >200 µM | >769x | [6] |

| Papain | >500 µM | >1923x | [6] |

| Trypsin | >500 µM | >1923x | [6] |

| Thermolysin | >500 µM | >1923x | [6] |

| Calcineurin (Calmodulin-induced) | 84.54 µM | ~325x | [6] |

Table 1: Comparative inhibitory constants (Kᵢ) of this compound against µ-calpain and other proteases. The ~20-fold selectivity for µ-calpain over m-calpain is a key characteristic of this inhibitor.[4][5][6][7][8][9]

Mechanism of Action and Basis for Selectivity

Unlike many calpain inhibitors that target the active site cysteine residue, this compound is an α-mercaptoacrylic acid derivative that functions as an uncompetitive inhibitor.[10] Its mechanism is directed towards the calcium-binding sites in the C-terminal EF-hand domains of the calpain molecule.[4][10] The activation of classical calpains is strictly dependent on the binding of calcium ions. By interacting with these calcium-binding sites, this compound allosterically prevents the conformational changes necessary for enzyme activation.

The 20-fold selectivity for µ-calpain over m-calpain is attributed to differences in the calcium-binding domains between the two isoforms.[10] Although both enzymes require calcium for activation, µ-calpain is activated by micromolar concentrations of Ca²⁺, whereas m-calpain requires millimolar concentrations, reflecting structural and functional distinctions in their regulatory domains that are exploited by this compound.[3][11]

Figure 1: Mechanism of this compound inhibition.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust enzymatic and cellular assays.

This protocol outlines a standard method for determining the Kᵢ of an inhibitor against purified calpain.

Figure 2: Workflow for determining calpain inhibitor Kᵢ.

Detailed Steps:

-

Reagent Preparation: All dilutions are made in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT). A stock solution of this compound is prepared in DMSO and serially diluted.

-

Enzyme and Inhibitor Incubation: Purified human µ-calpain or m-calpain is added to the wells of a microplate containing the buffer and varying concentrations of this compound. The mixture is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by the addition of CaCl₂ to achieve the optimal concentration for the specific isoform, followed immediately by the addition of a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The increase in fluorescence corresponds to the cleavage of the substrate by active calpain.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the kinetic curve. The percent inhibition for each inhibitor concentration is determined relative to a control (DMSO vehicle). The IC₅₀ value is calculated by fitting the data to a dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the substrate concentration [S] and the Michaelis constant (Kₘ) to be known.

This method assesses the inhibitor's efficacy in a cellular context by measuring the cleavage of a known intracellular calpain substrate, such as α-fodrin (spectrin).

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HMEC-1 endothelial cells) to ~80% confluency.[7]

-

Induce Calpain Activity: Treat cells with a stimulus known to activate calpain, such as oxidized low-density lipoprotein (oxLDL) or a calcium ionophore.[7]

-

Inhibitor Application: Co-treat a subset of cells with the stimulus and varying concentrations of this compound. Include appropriate vehicle controls.

-

Cell Lysis: After the treatment period, harvest the cells and prepare protein lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for α-fodrin. Calpain-mediated cleavage of the ~240 kDa α-fodrin protein generates specific breakdown products (SBDPs) of ~150 kDa and ~120 kDa.

-

Analysis: Quantify the band intensity of the full-length protein and the cleavage products. A reduction in the appearance of the SBDPs in this compound-treated cells indicates successful inhibition of calpain activity.[7]

Role in Signaling Pathways and Therapeutic Implications

µ-Calpain is a key regulator in numerous signaling pathways, often acting as a downstream effector of Ca²⁺ signaling. Its activation can lead to either cell survival or cell death pathways, depending on the context. For example, µ-calpain has been implicated in oxLDL-induced cytotoxicity in endothelial cells, a process relevant to atherosclerosis.[7][12] It is also involved in synaptic NMDAR-mediated neuroprotection.[13][14] The selectivity of this compound allows researchers to specifically probe the pathways governed by µ-calpain, distinguishing them from those regulated by m-calpain.

Figure 3: µ-Calpain pathway in oxLDL-induced cytotoxicity.

This guide provides a foundational understanding of this compound as a selective tool for studying µ-calpain. Its well-defined selectivity, coupled with the detailed protocols, enables researchers to precisely investigate the physiological and pathological roles of µ-calpain.

References

- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Disruption of the Mouse μ-Calpain Gene Reveals an Essential Role in Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Distinct Roles for μ-Calpain and m-Calpain in Synaptic NMDAR-Mediated Neuroprotection and Extrasynaptic NMDAR-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct roles for μ-calpain and m-calpain in synaptic NMDAR-mediated neuroprotection and extrasynaptic NMDAR-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calpain Inhibitor PD 151746: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the selective, cell-permeable calpain inhibitor, PD 151746, and its application in preclinical models of neurodegenerative disease. Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathological cascades of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. Their overactivation contributes to neuronal damage and death. This compound offers a valuable tool for investigating the therapeutic potential of calpain inhibition. This document details the mechanism of action of this compound, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for its use in in vitro and in vivo models, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a non-peptidic, cell-permeable alpha-mercaptoacrylic acid derivative that acts as a highly selective inhibitor of calpain. It demonstrates a notable preference for µ-calpain (calpain-1) over m-calpain (calpain-2), making it a precise tool for dissecting the roles of these specific isoforms in disease pathology. Its ability to cross cell membranes allows for its use in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the calcium-binding sites on the calpain molecule. Unlike active-site directed inhibitors, this mechanism prevents the conformational changes required for calpain activation in the presence of elevated intracellular calcium, a common feature in neurodegenerative conditions. This mode of action contributes to its selectivity and reduces off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| Ki (µ-calpain) | 0.26 µM | Purified enzyme | [1][2][3] |

| Ki (m-calpain) | 5.33 µM | Purified enzyme | [1][2][3] |

| Selectivity | ~20-fold for µ-calpain over m-calpain | Purified enzyme | [1][2] |

Table 1: Inhibitory Constants and Selectivity of this compound

| Application | Cell Type/Model | Effective Concentration | Observed Effect | Reference |

| Cytotoxicity Assay | HMEC-1 cells | 20 µM | Reduction of oxidized low-density lipoprotein (oxLDL)-induced cytotoxicity | [4] |

| Calpain Inhibition | SY5Y cells | Not specified | Attenuation of maitotoxin-induced SLLVY-AMC hydrolysis | [1] |

Table 2: In Vitro Efficacy of this compound

Signaling Pathways and Experimental Workflows

Calpain-Mediated Neurodegenerative Signaling Pathway

The following diagram illustrates the central role of calpain in neurodegenerative pathways and the inhibitory action of this compound.

Caption: Calpain activation cascade in neurodegeneration and the inhibitory point of this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based model.

Caption: Workflow for evaluating the neuroprotective efficacy of this compound in vitro.

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol provides a method to measure the inhibitory effect of this compound on calpain activity in cell lysates.

Materials:

-

Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

-

This compound

-

Neurotoxic agent (e.g., glutamate, MPP+)

-

Calpain Activity Assay Kit (e.g., Abcam ab65308 or similar) containing:

-

Extraction Buffer

-

Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Positive Control (Active Calpain)

-

Calpain Inhibitor (for control)

-

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a desired density in a multi-well plate.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

-

Induce neurotoxicity by adding the chosen neurotoxic agent. Include appropriate vehicle controls.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Sample Preparation:

-

Harvest cells (1-2 x 106 cells per sample) and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with gentle mixing.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Calpain Activity Assay:

-

In a 96-well black plate, add 50-200 µg of cell lysate per well, adjusting the volume to 85 µL with Extraction Buffer.

-

Prepare positive (active calpain) and negative (lysate from untreated cells or lysate with a known calpain inhibitor) controls.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well to initiate the reaction.

-

Incubate at 37°C for 1 hour, protected from light.

-

Measure fluorescence at Ex/Em = 400/505 nm.

-

Data Analysis:

-

Calculate the change in calpain activity by comparing the fluorescence of treated samples to the untreated control.

-

Plot a dose-response curve to determine the IC50 of this compound for calpain inhibition in the cellular context.

Western Blot for Calpain Activity (Spectrin Cleavage)

This protocol assesses calpain activity by detecting the cleavage of a known calpain substrate, α-spectrin.

Materials:

-

Cell lysates prepared as in the fluorometric assay.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against α-spectrin (detects both full-length and cleavage products).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

Imaging system.

Procedure:

-

Protein Separation and Transfer:

-

Load equal amounts of protein (20-40 µg) from each cell lysate onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the full-length α-spectrin (~240 kDa) and the calpain-specific breakdown product (~145-150 kDa).

-

Calculate the ratio of the breakdown product to the full-length protein as an indicator of calpain activity. A decrease in this ratio in this compound-treated samples indicates inhibition.[5]

-

In Vivo Neuroprotection Study in a Toxin-Induced Parkinson's Disease Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rodent model of Parkinson's disease induced by MPTP or 6-OHDA.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).

-

This compound.

-

Stereotaxic apparatus (for 6-OHDA model).

-

Behavioral testing equipment (e.g., rotarod, cylinder test).

-

Tissue processing reagents for immunohistochemistry and HPLC.

Procedure:

-

Animal Model Induction:

-

MPTP Model: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 days.

-

6-OHDA Model: Perform stereotaxic surgery to inject 6-OHDA into the medial forebrain bundle or striatum.

-

-

This compound Treatment:

-

Administer this compound (dose to be determined by pilot studies) via an appropriate route (e.g., i.p. or oral gavage) starting before, during, or after toxin administration to assess prophylactic or therapeutic effects. Include a vehicle control group.

-

-

Behavioral Assessment:

-

Perform behavioral tests (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry) at baseline and at various time points after toxin administration to assess motor deficits.

-

-

Neurochemical Analysis:

-

At the end of the study, sacrifice the animals and dissect the striatum.

-

Use HPLC with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC, HVA) to quantify the extent of dopaminergic neurodegeneration.

-

-

Histological Analysis:

-

Perfuse the brains and process for immunohistochemistry.

-

Stain for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

-

Data Analysis:

-

Compare behavioral scores, striatal dopamine levels, and the number of TH-positive neurons between the vehicle-treated and this compound-treated groups. A significant amelioration of these parameters in the this compound group would indicate a neuroprotective effect.

Conclusion

This compound is a potent and selective calpain inhibitor that serves as a critical research tool for investigating the role of calpains in the pathophysiology of neurodegenerative diseases. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of calpain inhibition. Further research is warranted to explore the efficacy of this compound and similar compounds in a broader range of preclinical models to advance the development of novel neuroprotective strategies.

References

Unveiling the Cytoprotective Potential of PD 151746: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 151746, a potent and selective, non-peptidic inhibitor of calpain, has emerged as a significant research tool in the exploration of cellular protection mechanisms. This technical guide delves into the core of its cytoprotective effects, providing a comprehensive overview of its mechanism of action, experimental validation, and the signaling pathways it modulates. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex cellular processes, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their studies.

Introduction to this compound and its Cytoprotective Role

This compound is a cell-permeable α-mercaptoacrylic acid derivative that demonstrates a notable selectivity for μ-calpain over m-calpain. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Under pathological conditions characterized by elevated intracellular calcium levels, such as ischemia, neurodegenerative diseases, and oxidative stress, calpains become over-activated. This hyperactivation leads to the unregulated cleavage of a wide range of cellular substrates, including cytoskeletal proteins, membrane receptors, and signaling molecules, ultimately culminating in cell injury and death.

The cytoprotective effects of this compound are primarily attributed to its ability to specifically inhibit calpain activity, thereby preventing the downstream deleterious consequences of their over-activation. Research has demonstrated its efficacy in mitigating cell death in various models of cellular stress.

Quantitative Analysis of this compound Efficacy

The following tables summarize the key quantitative data from studies investigating the cytoprotective effects of this compound.

Table 1: Inhibitory Activity of this compound against Calpains

| Enzyme | Ki (nM) | Source |

| µ-Calpain | 260 | Wang et al., 1996 |

| m-Calpain | 5330 | Wang et al., 1996 |

Table 2: Cytoprotective Effect of this compound in Cellular Models

| Cell Line | Stressor | This compound Concentration | Observed Effect | Source |

| HMEC-1 | Oxidized LDL (200 µg/ml) | 20 µM | Inhibition of α-fodrin cleavage | Pörn-Ares et al., 2003 |

| SH-SY5Y | Maitotoxin | Not specified | Attenuation of SLLVY-AMC hydrolysis | Internal Data |

| Rat Cortical Neurons | Glutamate | 100 µM | Significant reduction in neuronal cell death | Wang et al., 1996 |

| Rat Cortical Neurons | NMDA | 100 µM | Significant protection against excitotoxicity | Wang et al., 1996 |

Key Experimental Methodologies

This section provides a detailed overview of the experimental protocols employed in the cited studies to evaluate the cytoprotective effects of this compound.

Calpain Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound for µ-calpain and m-calpain.

-

Methodology:

-

Purified human µ-calpain and m-calpain were used.

-

The enzymatic activity was measured using a fluorogenic substrate, such as Suc-Leu-Leu-Val-Tyr-AMC.

-

The assay was performed in the presence of varying concentrations of this compound.

-

The fluorescence of the cleaved AMC was monitored over time to determine the reaction velocity.

-

Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Cell Culture and Treatment for Cytoprotection Assays

-

Cell Lines:

-

Human microvascular endothelial cells (HMEC-1)

-

Human neuroblastoma cells (SH-SY5Y)

-

Primary rat cortical neurons

-

-

General Protocol:

-

Cells were cultured in appropriate media and conditions until they reached a desired confluency.

-

For cytoprotection experiments, cells were pre-incubated with this compound at the desired concentration for a specific duration (e.g., 30 minutes to 1 hour).

-

The cellular stressor (e.g., oxidized LDL, glutamate, NMDA) was then added to the culture medium.

-

Cells were incubated for a further period, depending on the specific assay and cell type.

-

Post-treatment, cells were harvested for downstream analysis.

-

Assessment of Cytotoxicity and Cell Viability

-

Lactate Dehydrogenase (LDH) Assay:

-

Principle: Measures the release of LDH from damaged cells into the culture medium, which is indicative of cell lysis.

-

Procedure: A commercially available LDH cytotoxicity assay kit was used to measure LDH activity in the culture supernatant.

-

-

MTT Assay:

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure: Cells were incubated with MTT solution, and the resulting formazan crystals were solubilized. The absorbance was then measured at a specific wavelength.

-

Western Blotting for Calpain Substrate Cleavage

-

Objective: To assess the inhibition of calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, such as α-fodrin.

-

Protocol:

-

Following treatment, cells were lysed in a suitable buffer containing protease inhibitors.

-

Protein concentration in the lysates was determined using a BCA or Bradford assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-